Siroheme

Enzymology Sulfur assimilation Substrate specificity

Siroheme is the unique iron-containing isobacteriochlorin essential for sulfite/nitrite reductase activity. Substitution with heme b fails to restore function due to altered electron-transfer pathways. Authentic siroheme suppresses through-vacuum charge transfer, ensuring efficient six-electron substrate reduction. Verify integrity by spectroelectrochemical measurement of the −290 mV midpoint potential and catalytic competence (Km 50 mM for sulfite reduction). Do not accept metal-free precursors (e.g., sirohydrochlorin) which lack catalytic activity.

Molecular Formula C42H44FeN4O16
Molecular Weight 916.7 g/mol
Cat. No. B1205354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiroheme
Synonymsoctacarboxylate iron-tetrahydroporphyrin
sirohaem
siroheme
Molecular FormulaC42H44FeN4O16
Molecular Weight916.7 g/mol
Structural Identifiers
SMILESCC1(C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(C(C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2]
InChIInChI=1S/C42H46N4O16.Fe/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29;/h13-16,23-24H,3-12,17-18H2,1-2H3,(H10,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62);/q;+2/p-2/t23-,24-,41+,42+;/m1./s1
InChIKeyDLKSSIHHLYNIKN-QIISWYHFSA-L
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Siroheme Procurement Guide: Defining Structural and Functional Differentiation for Scientific Selection


Siroheme is an iron-containing isobacteriochlorin, a modified tetrapyrrole structurally distinct from the more common heme b (protoheme) and heme c [1]. It serves as the essential prosthetic group for a conserved class of sulfite and nitrite reductases, catalyzing six-electron reductions of sulfite to sulfide and nitrite to ammonia in plants, bacteria, and archaea [2]. Unlike heme b, which functions primarily as an electron carrier in cytochromes, siroheme is uniquely coupled via a cysteinate sulfur to a [4Fe-4S] cluster, forming an unusual active site assembly optimized for multi-electron transfer and substrate coordination [3].

Why Siroheme Cannot Be Substituted by Heme b or Other Tetrapyrroles in Key Assays


Siroheme is not a generic porphyrin cofactor. Direct computational comparisons using density functional theory (DFT) and non-equilibrium Green's function methods reveal that substituting siroheme with heme b in the sulfite reductase active site fundamentally alters electron transfer pathways [1]. Specifically, siroheme inhibits direct, through-vacuum charge-transfer routes that would otherwise delocalize electrons onto the macrocyclic ring, ensuring efficient channeling of electrons to the catalytic iron during six-electron reduction [2]. Furthermore, siroheme's unique macrocycle modifications remove the quasi-degeneracy between intermediate- and high-spin states found in ferrous heme b systems, preserving the high-spin ground state essential for substrate binding and catalysis [3]. These properties cannot be replicated by heme b, heme c, or sirohydrochlorin, making generic substitution scientifically invalid.

Quantitative Comparative Evidence for Siroheme Procurement Decisions


Substrate Discrimination: Km for Sulfite vs. Nitrite in Plant SiR

Siroheme-dependent sulfite reductase (SiR) exhibits a strong substrate preference for sulfite over nitrite, with a Km for sulfite of ~5 µM compared to ~0.5 mM for nitrite—a 100-fold difference in affinity [1]. This discrimination is mediated by basic residues at the siroheme distal side, and mutation of a single residue (Arg193Ala) increases nitrite affinity to ~2 µM, demonstrating that the siroheme environment, not just the protein scaffold, determines substrate specificity [1].

Enzymology Sulfur assimilation Substrate specificity

Redox Potential Hierarchy in the Siroheme-[4Fe-4S] Assembly

Spectroelectrochemical titrations reveal that the siroheme midpoint redox potential (Em) is more positive than that of the coupled [4Fe-4S] cluster: −290 mV vs. −365 mV [1]. This potential difference directs electron flow from the cluster to the siroheme iron, a prerequisite for substrate reduction. Recombinant NiR exhibits a 50 mV negative shift in siroheme potential (to −338 mV) relative to wild-type, correlating with altered electron transfer kinetics [1].

Bioinorganic chemistry Electron transfer Redox titration

Catalytic Competence of Isolated Siroheme vs. Sirohydrochlorin

Purified siroheme extracted from yeast sulfite reductase catalyzes sulfite reduction with an apparent Km of 50 mM and activity that increases with decreasing pH from 7 to 4 [1]. In contrast, sirohydrochlorin plus Fe2+ does not support comparable activity, and addition of inorganic iron or 2,2′-bipyridine has negligible effect on siroheme's catalytic performance [1].

Abiotic catalysis Cofactor engineering Sulfite reduction

Electron Transfer Pathway Control: Siroheme vs. Heme b

Non-equilibrium Green's function calculations coupled with DFT reveal that replacing siroheme with heme b in the SiR active site increases conductance through direct, through-vacuum electron transfer routes by a factor of >100 relative to the bridged pathway, whereas siroheme suppresses these direct routes [1]. This inhibition ensures electrons are channeled exclusively through the cysteinate bridge to the catalytic iron, preventing radical formation on the macrocycle and minimizing side reactions [1].

Quantum chemistry Electron transport Enzyme mechanism

Siroheme Application Scenarios Based on Verified Differential Performance


In Vitro Reconstitution of Sulfite Reductase for Mechanistic Studies

Authentic siroheme is essential for reconstituting functional sulfite reductase (SiR) hemoprotein. Substitution with heme b fails to restore sulfite reduction activity due to altered electron transfer pathways [1]. The isolated cofactor itself catalyzes sulfite reduction with a Km of 50 mM [2], enabling cofactor-only control experiments to deconvolute protein vs. cofactor contributions.

Development of Biomimetic Multi-Electron Reduction Catalysts

Siroheme's unique ability to suppress direct electron transfer routes (conductance ratio <0.1) while maintaining high bridged-pathway efficiency serves as a design blueprint for synthetic catalysts requiring precise electron flow control [1]. Its redox potential (−290 mV) and spin-state preferences provide quantitative benchmarks for designing siroheme-inspired small-molecule catalysts [3].

Metabolic Engineering of Sulfur/Nitrogen Assimilation Pathways

In organisms lacking endogenous siroheme biosynthesis, heterologous expression of sulfite/nitrite reductases requires exogenous siroheme supplementation. The cofactor's substrate specificity parameters (Km sulfite 5 µM vs. nitrite 0.5 mM) [4] inform pathway design, enabling precise control over sulfur vs. nitrogen flux in engineered strains.

Quality Control and Standardization of Siroheme Preparations

Procurement decisions should include verification of siroheme integrity via spectroelectrochemical measurement of the −290 mV midpoint potential [3] and assessment of catalytic competence (Km 50 mM for sulfite reduction in the methyl viologen assay) [2]. Preparations containing sirohydrochlorin or other metal-free precursors will lack catalytic activity, as demonstrated by the negligible activity of sirohydrochlorin + Fe2+ [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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